Eserethol
Overview
Description
Eserethol is a nitrogen-containing organic compound with the chemical formula C₁₅H₂₂N₂O . It possesses a unique bicyclic structure, combining an indole and a pyrrole ring system . This compound is primarily used in the synthesis of various alkaloids, including physostigmine, a naturally occurring acetylcholinesterase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eserethol is synthesized from 1,3-dimethyl-5-hydroxy-oxindole. The initial step involves acylation to obtain 1,3-dimethyl-5-acyloxyoxindole. Subsequent steps involve cyclization and reduction reactions to form eserethole .
Industrial Production Methods: Industrial production of eserethole involves the resolution of racemic mixtures. This process includes treating the racemic mixture with a resolution agent to yield a less soluble eserethole salt, which is then purified .
Chemical Reactions Analysis
Types of Reactions: Eserethol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert eserethole into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the indole and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various indole and pyrrole derivatives, which are intermediates in the synthesis of other alkaloids .
Scientific Research Applications
Eserethol has diverse applications in scientific research:
Chemistry: It is a vital building block in the synthesis of alkaloids like physostigmine and geneserine.
Biology: this compound derivatives are used in studying enzyme inhibition and neurotransmission.
Medicine: Physostigmine, synthesized from eserethole, is used to treat glaucoma and delayed gastric emptying.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Eserethol exerts its effects by acting as a precursor to physostigmine, which inhibits acetylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and related cholinergic pathways .
Comparison with Similar Compounds
Physostigmine: A naturally occurring acetylcholinesterase inhibitor derived from eserethole.
Geneserine: Another alkaloid synthesized using eserethole as a precursor.
Uniqueness: Eserethol’s unique bicyclic structure and its role as a key intermediate in the synthesis of important alkaloids like physostigmine and geneserine highlight its significance in both medicinal chemistry and industrial applications .
Properties
IUPAC Name |
(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOEHQIZVGMMT-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135279 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469-23-8 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eserethol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESERETHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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